1-Fluoro-2-nitrobenzene
Overview
Description
1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene or o-Nitrofluorobenzene, is a chemical compound with the formula C6H4FNO2 . It has a molecular weight of 141.0999 .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-nitrobenzene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Fluoro-2-nitrobenzene is a clear yellow to brown liquid . It has a molecular weight of 141.10 . The compound has a critical temperature, pressure, and density, and its density varies as a function of temperature .Scientific Research Applications
Tumor Promotion and Immunological Effects
1-Fluoro-2,4-dinitrobenzene, a closely related compound to 1-Fluoro-2-nitrobenzene, has been studied for its tumor-promoting properties in animals. In experiments, its application, combined with 7,12-dimethylbenz[α]anthracene, led to tumor development in mice, highlighting its potential role in cancer research and understanding the relationship between tumor promotion and the immune system (Bock et al., 1969).
Synthesis of Other Compounds
1-Fluoro-2-nitrobenzene derivatives are critical in synthesizing other compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen. Despite its usefulness, the synthesis process faces challenges due to the high costs and potential toxicity of the required materials, prompting the exploration of alternative methods (Qiu et al., 2009).
Interaction with Biological Systems
The interaction of nitrobenzene compounds with biological systems has garnered interest due to their potential genotoxic effects. For instance, studies using nitrobenzene have revealed its binding to hepatic DNA and hemoglobin in mice, providing insights into its carcinogenic properties and supporting its classification as an animal carcinogen (Li et al., 2003).
Sensitization and Immunological Studies
Research involving 1-fluoro-2,4-dinitrobenzene has also focused on its sensitizing effects and the resultant immunological responses. It has been observed that sensitized guinea pigs retain more of this compound in their skin compared to unsensitized ones, suggesting potential applications in studying contact sensitivity and immune system responses (Geczy & Baumgarten, 1972).
Exploration in Medicinal Chemistry
The compound has been utilized in medicinal chemistry, for instance, in the synthesis of probes for the glutathione detoxification system. Studies involving [18F]1-fluoro-2,4-dinitrobenzene have provided insights into the glutathione detoxification system, which is crucial in investigating compromised myocardium conditions (Kornguth et al., 1989).
Toxicology and Safety Studies
1-Fluoro-2-nitrobenzene and related compounds have been the subject of toxicological studies, exploring their effects on biological systems such as spermatogenesis in rats. These studies are crucial for understanding the compound's impact on reproductive health and for assessing its safety in various applications (Iida et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
Record name | Benzene, 1-fluoro-2-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |
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Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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Product Name |
1-Fluoro-2-nitrobenzene | |
CAS RN |
1493-27-2 | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |
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Record name | 1-Fluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |
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Record name | 1-Fluoro-2-nitrobenzene | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
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Record name | 1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |
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Record name | o-Fluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.